1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene

Catalog No.
S3355238
CAS No.
92061-47-7
M.F
C14H10N4O10
M. Wt
394.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzen...

CAS Number

92061-47-7

Product Name

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene

IUPAC Name

1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene

Molecular Formula

C14H10N4O10

Molecular Weight

394.25 g/mol

InChI

InChI=1S/C14H10N4O10/c19-15(20)9-1-3-13(11(7-9)17(23)24)27-5-6-28-14-4-2-10(16(21)22)8-12(14)18(25)26/h1-4,7-8H,5-6H2

InChI Key

SNWSOTPFPQPUQS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene is an organic compound characterized by its complex structure and significant chemical properties. Its molecular formula is C10_{10}H10_{10}N2_2O5_5, and it has a molecular weight of approximately 242.20 g/mol. The compound features two dinitrophenyl groups, which are known for their strong electron-withdrawing effects due to the presence of nitro groups (-NO2_2). This structural configuration contributes to its reactivity and potential biological activity.

The compound is often referred to in the context of its derivatives, which may exhibit varied chemical behaviors based on modifications to the dinitrophenyl moieties or the ethoxy group. The presence of the ethoxy group enhances solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological studies.

  • Nucleophilic Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions due to the electrophilic nature imparted by the nitro groups.
  • Reduction: The nitro groups can be reduced to amines under specific conditions, which can alter the compound's biological activity.
  • Esterification: The ethoxy group can react with acids to form esters, potentially modifying the compound for enhanced reactivity or solubility.

These reactions are essential for synthesizing derivatives that may exhibit improved properties or novel biological activities.

Research indicates that compounds containing dinitrophenyl groups often exhibit notable biological activities. Specifically, 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene has been studied for its potential as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation. Inhibiting TrxR can lead to increased oxidative stress in cells, promoting apoptosis in tumor cells. In studies, this compound demonstrated a TrxR inhibition rate of approximately 75.3% at a concentration of 100 µM, highlighting its potential as an anticancer agent .

The synthesis of 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dinitrophenol and ethylene oxide or similar ethoxylating agents.
  • Reaction Conditions: The reaction is generally carried out under controlled temperature and pressure conditions using a suitable solvent like dichloromethane.
  • Purification: After completion, the product is purified through techniques such as recrystallization or chromatography to isolate the desired compound.

For example, one method involves reacting 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of potassium carbonate as a base in dichloromethane .

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene has several applications:

  • Research: It is utilized in biochemical research to study enzyme inhibition mechanisms and oxidative stress pathways.
  • Pharmaceutical Development: Given its potential anticancer properties, it may serve as a lead compound for developing new therapeutic agents targeting TrxR.
  • Chemical Synthesis: It acts as an intermediate in synthesizing other organic compounds due to its reactive functional groups.

Interaction studies focus on how 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene interacts with biological molecules:

  • Protein Binding: Studies have shown that this compound can bind effectively to TrxR and potentially other proteins involved in redox signaling pathways.
  • Cellular Uptake: Investigations into cellular uptake mechanisms are crucial for understanding its bioavailability and therapeutic potential.

These studies are vital for elucidating the mechanisms by which this compound exerts its biological effects.

Several compounds share structural similarities with 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2,4-DinitrophenolC6_6H4_4N2_2O5_5Simple structure; known for toxicity and use as a reagent
1-Ethoxy-2,4-dinitrobenzeneC8_8H8_8N2_2O5_5Similar ethoxy group; less complex than target compound
1-(2-Hydroxyethoxy)-2,4-dinitrobenzeneC9_9H10_10N2_2O5_5Hydroxy group introduces different reactivity
Ethanol-2-(2,4-dinitrophenoxy)-C8_8H8_8N2_2O6_6Contains an additional hydroxyl group; higher polarity

The unique combination of two dinitrophenyl groups along with an ethoxy linkage sets 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene apart from these similar compounds. Its specific interactions with biological systems make it a compelling candidate for further research and potential therapeutic applications.

XLogP3

2.9

Wikipedia

1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene

Dates

Last modified: 08-19-2023

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